3-Chloro-5-(trifluoromethyl)benzaldehyde

Catalog No.
S1898344
CAS No.
477535-43-6
M.F
C8H4ClF3O
M. Wt
208.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-5-(trifluoromethyl)benzaldehyde

CAS Number

477535-43-6

Product Name

3-Chloro-5-(trifluoromethyl)benzaldehyde

IUPAC Name

3-chloro-5-(trifluoromethyl)benzaldehyde

Molecular Formula

C8H4ClF3O

Molecular Weight

208.56 g/mol

InChI

InChI=1S/C8H4ClF3O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-4H

InChI Key

NWSKKQLZBXTZTP-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)C=O

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)C=O

Synthesis of Functional Molecules:

-Chloro-5-(trifluoromethyl)benzaldehyde is a valuable intermediate for the synthesis of various functional molecules due to the presence of the reactive aldehyde group and the electron-withdrawing chloro and trifluoromethyl substituents. These substituents influence the reactivity of the molecule, making it useful for condensation reactions, nucleophilic substitutions, and other organic transformations. Research has explored its application in the synthesis of:

  • Heterocyclic compounds: These ring-containing molecules with various heteroatoms (atoms other than carbon and hydrogen) have diverse applications in pharmaceuticals and materials science. Studies have shown the effectiveness of 3-Chloro-5-(trifluoromethyl)benzaldehyde in the synthesis of pyrazoles, [], thiazoles, [], and other heterocycles.

  • Fine chemicals: These are chemicals with specific properties used in various industries. 3-Chloro-5-(trifluoromethyl)benzaldehyde serves as a building block for the synthesis of fine chemicals with potential applications in pharmaceuticals, agrochemicals, and liquid crystals. []

Material Science Applications:

The unique electronic properties of 3-Chloro-5-(trifluoromethyl)benzaldehyde have led to its exploration in material science research. Studies have investigated its potential use in:

  • Organic Light-Emitting Diodes (OLEDs): These are efficient light-emitting devices used in displays and lighting applications. Research suggests that 3-Chloro-5-(trifluoromethyl)benzaldehyde derivatives could be employed as hole-transporting materials in OLEDs due to their ability to efficiently transport positive charges. []

  • Liquid crystals: These materials exhibit properties between solids and liquids and are crucial for display technologies. Studies have explored the use of 3-Chloro-5-(trifluoromethyl)benzaldehyde derivatives in the development of novel liquid crystals with desired properties for specific applications. []

3-Chloro-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4ClF3O. It appears as a pale yellow to light brown solid and is characterized by the presence of a chlorinated benzaldehyde structure, which includes a trifluoromethyl group. The compound is notable for its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals .

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chlorinated position allows for nucleophilic attack, leading to the formation of substituted products.
  • Condensation Reactions: It can react with amines or other nucleophiles to form imines or amines, which are important in organic synthesis.
  • Reduction Reactions: The aldehyde functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride .

Several synthesis methods for 3-Chloro-5-(trifluoromethyl)benzaldehyde have been reported:

  • From Trifluoromethylbenzyl Alcohol: This method involves oxidizing 3-Chloro-5-(trifluoromethyl)benzyl alcohol using oxidizing agents such as chromic acid or potassium permanganate.
  • Via Electrophilic Aromatic Substitution: Chlorination followed by formylation can yield the desired compound from simpler aromatic precursors.
  • Grignard Reaction: The compound can be synthesized by reacting a Grignard reagent with appropriate electrophiles .

3-Chloro-5-(trifluoromethyl)benzaldehyde finds potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds.
  • Agrochemicals: Its derivatives could be explored for use in pesticides or herbicides due to their potential biological activity.
  • Material Science: The compound's unique properties may find applications in developing advanced materials or coatings .

Several compounds share structural similarities with 3-Chloro-5-(trifluoromethyl)benzaldehyde. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Chloro-5-(trifluoromethyl)benzaldehydeC8H4ClF3OSimilar structure; different chlorination position
4-Chloro-3-(trifluoromethyl)benzaldehydeC8H4ClF3ODifferent substitution pattern; potential reactivity
3-Bromo-5-(trifluoromethyl)benzaldehydeC8H4BrF3OBromine instead of chlorine; may exhibit different biological activities

The uniqueness of 3-Chloro-5-(trifluoromethyl)benzaldehyde lies in its specific chlorination pattern and the presence of the trifluoromethyl group, which significantly influences its chemical reactivity and potential applications compared to other similar compounds.

XLogP3

2.9

Wikipedia

3-Chloro-5-(trifluoromethyl)benzaldehyde

Dates

Modify: 2023-08-16

Explore Compound Types